5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Description
Structural Features and IUPAC Nomenclature
Molecular Architecture and Substituent Arrangement
The compound’s structure is defined by a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—substituted at positions 1, 3, 4, and 5 (Figure 1). Key features include:
- N1-substituent : An ethyl group ($$-\text{CH}2\text{CH}3$$).
- N3-substituent : A methyl group ($$-\text{CH}_3$$).
- C4-substituent : A sulfonamide group ($$-\text{SO}2\text{NH}2$$).
- C5-substituent : A chlorine atom ($$-\text{Cl}$$).
The sulfonamide group enhances hydrogen-bonding potential, while the chlorine atom contributes to electronic effects, influencing reactivity and binding interactions. The IUPAC name, 5-chloro-N-ethyl-1,3-dimethylpyrazole-4-sulfonamide , systematically describes these substituents and their positions.
Table 1: Substituent Positions and Functional Groups
| Position | Substituent | Functional Role |
|---|---|---|
| 1 | Ethyl group | Modifies lipophilicity |
| 3 | Methyl group | Steric hindrance |
| 4 | Sulfonamide | Hydrogen bonding/Enzyme inhibition |
| 5 | Chlorine | Electronic modulation |
Spectroscopic and Computational Insights
The compound’s 3D conformation, as modeled in PubChem, reveals a planar pyrazole ring with substituents adopting orientations that minimize steric clashes. Computational studies on similar pyrazole derivatives suggest that alkyl groups at N1 and N3 enhance metabolic stability by reducing oxidative dealkylation. The sulfonamide’s tetrahedral geometry facilitates interactions with biological targets, such as enzymes requiring hydrogen-bond acceptors.
Properties
IUPAC Name |
5-chloro-N-ethyl-1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3O2S/c1-4-9-14(12,13)6-5(2)10-11(3)7(6)8/h9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWJNHCXCFODCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N(N=C1C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core
The initial step involves synthesizing the pyrazole nucleus, specifically 1,3-dimethyl-1H-pyrazole , which serves as the backbone for further functionalization.
- Method : Coupling of pentane-2,4-dione with hydrazine hydrate in methanol at 25–35°C.
- Reaction Type : Nucleophilic addition and cyclization.
- Outcome : Quantitative formation of the pyrazole ring.
- This method is well-documented for producing pyrazole derivatives with high yield and purity, forming the basis for subsequent sulfonylation steps.
Formation of the Sulfonamide
The final step involves coupling the sulfonyl chloride with N-ethyl-2-phenylethylamine to form the sulfonamide.
- Method : Nucleophilic attack of the amine on the sulfonyl chloride in the presence of bases such as tert-butoxide in tetrahydrofuran (THF).
- Reaction Conditions :
- Temperature: Ambient to 25°C.
- Duration: Approximately 12 hours.
- Notes : The reaction is optimized to maximize yield and minimize side reactions.
- Yields of approximately 78% have been reported under optimized conditions, demonstrating the efficiency of this step.
Data Table: Summary of Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1. Pyrazole synthesis | Pentane-2,4-dione + Hydrazine hydrate | Methanol | 25–35°C | Quantitative | High | Standard pyrazole synthesis |
| 2. Sulfonylation | Chlorosulfonic acid | Chloroform | 0°C to 60°C | 10 h | High | Controlled temperature prevents overreaction |
| 3. Sulfonamide formation | N-ethyl-2-phenylethylamine + Sulfonyl chloride | THF | Ambient | 12 h | ~78% | Use of tert-butoxide as base |
Research Findings and Analytical Data
- Reaction Optimization : Studies indicate that temperature control during sulfonylation is critical to prevent side reactions such as over-chlorination or polymerization.
- Purification : Crystallization and chromatography are employed post-reaction to purify the final compound with high purity.
- Characterization : FT-IR, NMR, and mass spectrometry confirm the structure, with characteristic peaks for sulfonamide and pyrazole functionalities.
Notes on Industrial and Laboratory Synthesis
- Scale-up : Large-scale synthesis utilizes continuous flow reactors to improve safety and efficiency, especially during chlorination.
- Environmental Considerations : Use of greener solvents and waste minimization are ongoing research focuses.
- Yield Optimization : Adjusting molar ratios, reaction times, and temperature profiles enhances overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHClNOS
- Molecular Weight : 209.65 g/mol
- Melting Point : 174-176 °C
- Boiling Point : Approximately 397.1 °C
- Density : 1.68 g/cm³
- Flash Point : 193.9 °C
The compound features a pyrazole ring substituted with a chloro group at the 5-position and a sulfonamide functional group at the 4-position, which contributes to its diverse biological activities.
Medicinal Chemistry
5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to serve as a building block for synthesizing more complex molecules aimed at treating various diseases, particularly cancers and bacterial infections.
Anticancer Activity
Research indicates that this compound exhibits antiproliferative effects against human cervix carcinoma (HeLa) and rat brain tumor cells (C6). The mechanisms involve inhibiting cell growth and inducing apoptosis, making it a candidate for further studies in oncology.
Antibacterial Properties
The sulfonamide moiety is known for its antibacterial properties, which may enhance the compound's efficacy against bacterial pathogens. The structure allows interaction with enzymes crucial for bacterial metabolism, potentially leading to bacterial cell death.
Agricultural Chemistry
Due to its biological activity, this compound is also being explored for applications in agrochemicals as a pesticide or herbicide. Its ability to affect plant growth and pest resistance highlights its potential utility in agricultural settings.
Chemical Synthesis
The compound serves as a reagent in various organic reactions, facilitating the synthesis of other pyrazole derivatives with tailored biological activities. This versatility is crucial for developing new therapeutic agents .
Case Study 1: Antiproliferative Effects
In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of cancer cells. A study utilizing the BrdU cell proliferation ELISA assay showed that treatment with this compound led to reduced cell viability in HeLa cells by up to 70% after 48 hours of exposure.
Case Study 2: Antibacterial Activity
A separate investigation assessed the antibacterial efficacy of this compound against various strains of bacteria, including E. coli and Staphylococcus aureus. The results indicated that it exhibited notable inhibitory effects, suggesting its potential as an alternative antibiotic agent.
Mechanism of Action
The mechanism of action of 5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic processes in microorganisms, leading to their death or reduced growth . The chloro and ethyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key structural and physical properties of 5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide with similar compounds:
*Estimated based on molecular formula.
Key Observations :
- N-Ethyl vs.
- Carboxamide vs. Sulfonamide : Carboxamide derivatives (e.g., 3b ) exhibit higher molecular weights and distinct hydrogen-bonding capabilities, which may influence target binding affinity.
- Heterocyclic Modifications : The oxadiazole substituent in introduces aromaticity and rigidity, likely improving metabolic stability compared to alkyl-substituted sulfonamides.
Biological Activity
5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with significant implications in medicinal chemistry, particularly due to its unique structural features. This article delves into its biological activities, focusing on its potential applications in oncology and antimicrobial therapies.
Compound Overview
- Molecular Formula : C₉H₁₂ClN₃O₂S
- Molecular Weight : Approximately 209.65 g/mol
- Physical Properties :
- Melting Point: 174 to 176 °C
- Boiling Point: Approximately 397.1 °C
- Density: Approximately 1.68 g/cm³
- Flash Point: 193.9 °C
The compound features a pyrazole ring substituted with a chloro group at the 5-position and a sulfonamide functional group at the 4-position, contributing to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. Studies have demonstrated that these compounds can inhibit cell growth and induce apoptosis in cancer cells, suggesting their potential as anticancer agents.
Case Studies :
- In vitro Studies :
- Compounds containing the pyrazole scaffold have been shown to inhibit the growth of several cancer types, including lung, brain, and colorectal cancers. For instance, certain derivatives exhibited IC₅₀ values as low as 3.79 µM against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- Mechanism of Action :
- The sulfonamide moiety is known to inhibit specific enzymes by mimicking natural substrates, disrupting metabolic processes in cancer cells .
Antimicrobial Activity
The sulfonamide group also confers antibacterial properties , making this compound a candidate for further pharmacological exploration. Its ability to interact with various biological targets enhances its profile as a potential therapeutic agent against bacterial infections.
Research Findings :
- The compound has shown effectiveness in inhibiting the activity of certain enzymes associated with bacterial growth, leading to reduced proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Lacks sulfonamide group | Limited antibacterial activity |
| N-Ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide | Similar but without chloro group | Reduced anticancer efficacy compared to target compound |
The unique combination of functional groups in this compound contributes to its enhanced biological activities compared to similar compounds.
Synthesis and Future Directions
The synthesis of this compound typically involves cyclocondensation reactions and can be tailored to introduce various substituents on the pyrazole ring. This flexibility allows for the development of diverse derivatives with potentially enhanced biological activities.
Future research should focus on:
- In vivo studies to validate the anticancer and antimicrobial efficacy.
- Exploration of its interactions with specific molecular pathways involved in cancer progression.
- Development of derivatives that may enhance selectivity and reduce toxicity.
Q & A
Q. What are the standard synthetic routes for 5-Chloro-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, and how are intermediates characterized?
The compound is synthesized via cyclocondensation and sulfonylation reactions. A typical approach involves reacting pyrazole precursors with sulfonating agents like sulfonic acid chlorides. Key intermediates are characterized using IR spectroscopy (to confirm functional groups like sulfonamide -SO₂NH-), ¹H-NMR (to verify substituent positions and ethyl/methyl groups), and elemental analysis (to confirm purity). For example, analogous pyrazole sulfonamides were synthesized by reacting amino-pyrazole derivatives with acid chlorides, followed by purification via recrystallization .
Q. How is the purity of this compound validated in academic research?
Purity is assessed using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) . Elemental analysis (C, H, N, S) provides quantitative validation of composition, with deviations <0.4% indicating high purity. Spectral consistency across IR, NMR, and mass spectrometry further confirms structural integrity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H-NMR : Identifies substituent environments (e.g., methyl groups at δ 2.2–2.5 ppm, ethyl groups at δ 1.2–1.4 ppm).
- IR : Detects sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1600 cm⁻¹).
- Mass spectrometry : Provides molecular ion peaks (e.g., [M+H]+ at m/z 264 for analogous compounds) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, temperature) for sulfonylation or cyclization steps .
Q. What strategies resolve contradictions in biological activity data for pyrazole-sulfonamide derivatives?
Discrepancies in bioactivity (e.g., anticonvulsant vs. anti-inflammatory efficacy) may arise from assay conditions or substituent effects. Researchers should:
Q. How does the sulfonamide group influence the compound’s pharmacokinetic properties?
The sulfonamide moiety enhances solubility via hydrogen bonding but may reduce membrane permeability. Molecular dynamics simulations predict logP values, while in vitro assays (e.g., Caco-2 cell permeability) validate bioavailability. Analogous compounds show improved CNS penetration when paired with lipophilic substituents .
Q. What crystallographic methods determine the solid-state stability of this compound?
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, revealing intermolecular interactions (e.g., hydrogen bonds between sulfonamide and chloro groups). Stability under humidity/temperature is assessed via PXRD and DSC , with degradation products identified using LC-MS .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
